Acotiamide impurity 8 Maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

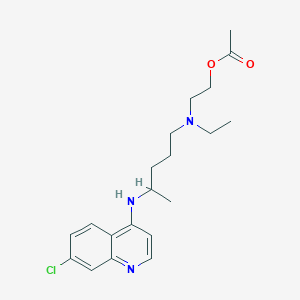

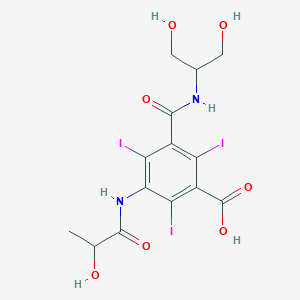

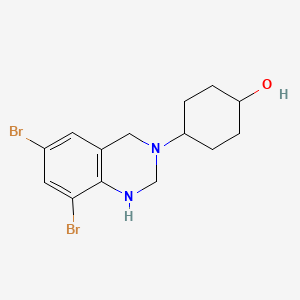

Acotiamide impurity 8 Maleate is an analogue of Acotiamide . It has a molecular formula of C21H30N4O5S. C4H4O4 and a molecular weight of 566.63 . It appears as a solid powder .

Molecular Structure Analysis

The molecular structure of Acotiamide impurity 8 Maleate is complex, with a molecular formula of C21H30N4O5S. C4H4O4 . The exact structure could not be found in the available resources.Physical And Chemical Properties Analysis

Acotiamide impurity 8 Maleate is a solid powder . Its molecular weight is 566.63 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Relevant Papers Several papers have been published on Acotiamide, including studies on its efficacy and safety in treating Functional Dyspepsia-Postprandial Distress Syndrome , and its effects on esophageal motor function and gastroesophageal reflux . These papers provide valuable insights into the properties and potential applications of Acotiamide and its impurities.

Applications De Recherche Scientifique

Treatment of Functional Dyspepsia

Acotiamide is an oral first-in-class prokinetic drug that is being developed globally for the treatment of patients with functional dyspepsia . It modulates upper gastrointestinal motility to alleviate abdominal symptoms resulting from hypomotility and delayed gastric emptying .

Modulation of Upper Gastrointestinal Motility

Acotiamide exerts its activity in the stomach via muscarinic receptor inhibition, resulting in enhanced acetylcholine release and inhibition of acetylcholinesterase activity . Unlike other prokinetic drugs used in the management of functional dyspepsia, acotiamide shows little/no affinity for serotonin or dopamine D2 receptors .

3. Treatment of Esophagogastric Junction Outflow Obstruction (EGJOO) A study found that an altered lower esophageal sphincter (LES) accommodation response is an underlying cause of EGJOO . The study aimed to examine the treatment effect of acotiamide, a prokinetic agent which improves impaired gastric accommodation in functional dyspepsia, in patients with EGJOO .

4. Reduction of Integrated Relaxation Pressure (IRP) Acotiamide has a treatment effect on patients with EGJOO via a reduction in the IRP level through the lowering of both the basal LES pressure and LES accommodation response . This could be a potential application in the treatment of other conditions involving the LES.

Improvement of Dysphagia Symptoms

In a sub-analysis of patients in whom EGJOO was normalized by acotiamide, dysphagia was reported to be significantly improved by acotiamide . This suggests a potential application in the treatment of dysphagia.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acotiamide impurity 8 Maleate involves the reaction of Acotiamide with Maleic acid to form the Maleate salt of Acotiamide impurity 8.", "Starting Materials": [ "Acotiamide", "Maleic acid" ], "Reaction": [ "Step 1: Dissolve Acotiamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add Maleic acid to the solution and stir the mixture for a few hours.", "Step 3: Filter the resulting solid and wash it with the solvent to remove any impurities.", "Step 4: Dry the solid under vacuum to obtain Acotiamide impurity 8 Maleate." ] } | |

Numéro CAS |

185105-17-3 |

Formule moléculaire |

C21H30N4O5S. C4H4O4 |

Poids moléculaire |

566.63 |

Apparence |

Solid Powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)